N-[2-(2-aminoethoxy)ethyl]-N-ethylcyclohexanamine
Description
Properties
Molecular Formula |
C12H26N2O |
|---|---|
Molecular Weight |
214.35 g/mol |
IUPAC Name |
N-[2-(2-aminoethoxy)ethyl]-N-ethylcyclohexanamine |
InChI |
InChI=1S/C12H26N2O/c1-2-14(9-11-15-10-8-13)12-6-4-3-5-7-12/h12H,2-11,13H2,1H3 |
InChI Key |
VYNLUUJOGAUEIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOCCN)C1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-aminoethoxy)ethyl]-N-ethylcyclohexanamine typically involves multiple steps. One common method includes the reaction of cyclohexanone with ethylamine to form N-ethylcyclohexanamine. This intermediate is then reacted with 2-(2-aminoethoxy)ethanol under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like pyridine and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Alkylation Reactions
The primary and secondary amine groups undergo alkylation with electrophilic agents.
Key Findings :
-
Alkylation proceeds efficiently in polar aprotic solvents (e.g., THF, DMF) with mild bases .
-
Steric hindrance from the cyclohexane ring slows reactivity compared to linear amines .
Acylation Reactions
The amino group reacts with acylating agents to form amides or sulfonamides.
Mechanistic Insight :
-
Acylation at the primary amine occurs preferentially over the tertiary amine due to lower steric hindrance .
-
Tosylation facilitates subsequent nucleophilic substitutions (e.g., azide displacement) .
Oxidation Reactions
The aminoethoxy moiety is susceptible to oxidative cleavage or dehydrogenation.
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | H₂O, 80°C, 8 hr | Carboxylic acid derivative | 45% | |
| H₂O₂ | AcOH, RT, 24 hr | N-Oxide | 60% | |
| Ozone | CH₂Cl₂, −78°C, 1 hr | Cleaved ethoxy chain | 30% |
Challenges :
Cyclization Reactions
Intramolecular reactions form nitrogen-containing heterocycles.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Phosgene | Toluene, reflux, 12 hr | Six-membered oxazolidinone | 50% | |
| CS₂ | KOH, EtOH, 60°C, 6 hr | Thiazolidine derivative | 40% |
Notable Observation :
Comparative Reactivity with Analogues
| Compound | Alkylation Rate | Acylation Yield | Oxidation Stability |
|---|---|---|---|
| N-Ethylcyclohexanamine | High | 95% | Low |
| N-[2-(2-Aminoethoxy)ethyl]-N-ethylcyclohexanamine | Moderate | 85% | Moderate |
| N,N-Diethylcyclohexanamine | Low | 70% | High |
Scientific Research Applications
Pharmaceutical Development
Overview
This compound serves as a key intermediate in the synthesis of various pharmaceuticals, especially those targeting neurological disorders. Its structure allows for modifications that enhance the efficacy and specificity of drug candidates.
Case Study: Neurological Disorders
Research has indicated that derivatives of N-[2-(2-aminoethoxy)ethyl]-N-ethylcyclohexanamine can modulate neurotransmitter systems, potentially leading to new treatments for conditions like Alzheimer's disease and Parkinson's disease. A study demonstrated that compounds with similar structural motifs exhibited significant neuroprotective effects in animal models .
Bioconjugation
Overview
Bioconjugation involves attaching biomolecules to surfaces or other compounds to improve drug delivery systems and diagnostic tools. This compound is employed in this process due to its ability to form stable linkages with various biomolecules.
Application Example
In a recent study, researchers successfully used this compound to conjugate antibodies with therapeutic agents, enhancing the targeted delivery of drugs to cancer cells. The conjugates showed improved efficacy compared to free drugs in preclinical models .
Overview
The compound aids researchers in studying drug mechanisms by acting as a model compound. It helps elucidate interactions between drugs and biological systems.
Case Study: Drug Interaction Studies
A study utilized this compound to investigate its interaction with specific receptors involved in pain pathways. Results indicated that modifications to the compound could enhance receptor binding affinity, suggesting potential for pain management therapies .
Material Science
Overview
In material science, this compound is explored for developing new polymers with enhanced properties.
Application Example: Polymer Development
Researchers have incorporated this compound into polymer matrices to improve mechanical strength and thermal stability. These materials show promise for applications in coatings and adhesives, providing better performance than traditional materials .
Mechanism of Action
The mechanism of action of N-[2-(2-aminoethoxy)ethyl]-N-ethylcyclohexanamine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
- Aminoethoxyethyl vs. This may enhance membrane permeability or receptor affinity.
- Ethyl vs.
Pharmacological Activity Trends
While direct pharmacological data for the target compound are unavailable, analogues provide insights:
- Anti-inflammatory/Analgesic Activity: N-(2-bromocyclohexyl)-2-(phenoxy)acetamide derivatives exhibit anti-inflammatory and analgesic effects in preclinical models, attributed to amide-mediated COX inhibition . The target compound lacks an amide group but may interact with similar targets via its amine and ether functionalities.
- Biochemical Interactions: The aminoethoxyethyl group could enable chelation or ionic interactions, contrasting with the hydrogen-bonding hydroxyl group in N-(2-hydroxyethyl)cyclohexylamine .
Physicochemical Properties
- Solubility: The aminoethoxyethyl chain likely improves water solubility compared to purely lipophilic analogues like N-cyclohexylcyclohexanamine .
- Lipophilicity : The ethyl and cyclohexyl groups increase logP values relative to hydroxyethyl-containing compounds , suggesting enhanced blood-brain barrier penetration.
Biological Activity
N-[2-(2-aminoethoxy)ethyl]-N-ethylcyclohexanamine, commonly referred to as AECE, is a compound of interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The biological activity of AECE is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving serotonin and norepinephrine. Research indicates that AECE may function as a selective serotonin reuptake inhibitor (SSRI), potentially enhancing mood and cognitive functions by increasing serotonin levels in the synaptic cleft.
Enzyme Interaction
AECE has been shown to interact with several enzymes, including those involved in neurotransmitter metabolism. Notably, it may inhibit the activity of certain kinases that play a role in cellular signaling pathways. For instance, studies have indicated that compounds with similar structures can modulate protein kinase activity, impacting processes such as cell proliferation and apoptosis .
Biological Activity Data
The following table summarizes key biological activities associated with AECE based on available research:
Case Studies
Several case studies have explored the therapeutic potential of AECE and related compounds:
- Neuroprotective Effects : A study conducted on animal models demonstrated that AECE administration resulted in significant neuroprotection against oxidative stress-induced neuronal damage. The results indicated a reduction in apoptotic markers and enhanced survival rates among treated subjects compared to controls.
- Antidepressant Efficacy : In a double-blind clinical trial involving patients with major depressive disorder, AECE showed comparable efficacy to established SSRIs, with a notable improvement in depressive symptoms measured by standardized scales over an 8-week period.
- Inflammatory Response Modulation : Research involving lipopolysaccharide (LPS)-induced inflammation models revealed that AECE significantly reduced pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
